molecular formula C11H13NO B086481 N-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 13935-80-3

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No.: B086481
CAS No.: 13935-80-3
M. Wt: 175.23 g/mol
InChI Key: AVBOEYUWFJGVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is a high-purity chemical compound intended for research and development applications. This molecule features an acetamide group linked to the 2-position of a 2,3-dihydro-1H-indene scaffold, a structure of significant interest in medicinal chemistry. Compounds based on the 2,3-dihydro-1H-indene core are frequently investigated for their potential biological activities and their utility as synthetic intermediates for more complex molecules. While direct studies on this specific compound are limited, research on structurally related analogs provides strong context for its research value. For instance, the compound Indantadol (2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide), a very close structural analog, has been investigated in clinical trials for conditions such as diabetic peripheral neuropathic pain and cough . Its proposed mechanism of action involves the inhibition of monoamine oxidase A and B (MAO-A and MAO-B), enzymes that are important targets in neurological disorders . Furthermore, other derivatives incorporating the 2,3-dihydro-1H-indene moiety functionalized with acetamide groups have been explored as inhibitors of enzymes like glucosylceramide synthase, indicating potential research applications in metabolic diseases . The 2,3-dihydro-1H-indene structure is also a key building block in various synthetic processes, as outlined in patents for producing substituted inden-amines . Researchers may find N-(2,3-Dihydro-1H-inden-2-yl)acetamide valuable as a standard, a synthetic precursor, or a subject for structure-activity relationship (SAR) studies to develop novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOEYUWFJGVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498854
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13935-80-3
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13935-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a detailed technical overview of N-(2,3-Dihydro-1H-inden-2-yl)acetamide, a molecule of interest within chemical synthesis and drug discovery. The guide elucidates the compound's precise chemical identity, including its IUPAC nomenclature and structural formula. A significant portion is dedicated to a robust and reproducible laboratory-scale synthesis protocol, detailing the strategic choices behind the methodology. Furthermore, this guide compiles essential physicochemical properties and discusses the compound's current and potential applications, primarily as a versatile synthetic intermediate. This paper is intended to serve as a foundational resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: The correct IUPAC name for the compound is N-(2,3-dihydro-1H-inden-2-yl)acetamide . This name unambiguously describes an acetamide group attached to the nitrogen atom at the 2-position of a 2,3-dihydro-1H-indene (commonly known as indane) scaffold.

Synonyms: In literature and commercial catalogs, this compound may be referred to by various synonyms, including N-acetyl-2-aminoindane.

Structural Formula:

The two-dimensional structure of N-(2,3-Dihydro-1H-inden-2-yl)acetamide is depicted below:

Chemical Structure of N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Image Source: PubChem CID 140740

This structure consists of a bicyclic indane core, where a benzene ring is fused to a cyclopentane ring. The acetamide functional group (-NHC(O)CH₃) is substituted at the second position of the saturated five-membered ring.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, purification, and application in experimental settings. The key properties of N-(2,3-Dihydro-1H-inden-2-yl)acetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NOPubChem
Molecular Weight 175.23 g/mol PubChem
CAS Number 16029-08-0PubChem
Appearance Solid (predicted)---
XLogP3 1.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem

Note: Some physical properties like melting point and boiling point are not extensively reported in publicly available literature and may require experimental determination.

Synthesis and Mechanistic Rationale

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is most commonly and efficiently synthesized via the N-acetylation of its corresponding primary amine precursor, 2-aminoindane. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis hinges on the nucleophilic character of the primary amine group in 2-aminoindane. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). The choice of acetylating agent and reaction conditions is critical for achieving high yield and purity.

  • Acetyl Chloride: Highly reactive, often providing rapid and complete conversion. However, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine, which would render it non-nucleophilic.

  • Acetic Anhydride: A less reactive but effective alternative. It produces acetic acid as a byproduct, which is less corrosive than HCl. The reaction may require mild heating or a catalyst to proceed at an optimal rate.

Detailed Laboratory Synthesis Protocol

This protocol describes the synthesis using the widely available and effective combination of 2-aminoindane and acetyl chloride in the presence of a tertiary amine base.

Materials and Reagents:

  • 2-Aminoindane

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoindane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Expertise & Experience: Anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acetyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise form a non-reactive ammonium salt with the starting material. Using a slight excess of the base ensures complete neutralization.

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

    • Causality: The reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC. A common mobile phase is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the 2-aminoindane spot is no longer visible (visualized, for example, with a ninhydrin stain).[1]

  • Workup and Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and unreacted acetyl chloride), water, and finally brine.

    • Trustworthiness: This aqueous workup is a critical purification step. The bicarbonate wash neutralizes any remaining acidity, and the brine wash helps to remove water from the organic layer, facilitating the subsequent drying step.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(2,3-Dihydro-1H-inden-2-yl)acetamide can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by column chromatography on silica gel if necessary to obtain a highly pure white solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_purification Workup & Purification Reactants Dissolve 2-Aminoindane (1.0 eq) & Triethylamine (1.2 eq) in anhydrous DCM Cool Cool to 0 °C (Ice Bath) Reactants->Cool Inert Establish Inert Atmosphere (N2) Inert->Reactants Addition Add Acetyl Chloride (1.1 eq) dropwise Cool->Addition Stir Stir at RT (1-2 hours) Addition->Stir Monitor Monitor by TLC (Completion Check) Stir->Monitor Quench Aqueous Workup: 1. NaHCO₃ (aq) 2. Brine Monitor->Quench Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Quench->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purify by Recrystallization or Chromatography Evaporate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Workflow for the N-acetylation of 2-aminoindane.

Applications and Biological Context

The primary utility of N-(2,3-Dihydro-1H-inden-2-yl)acetamide lies in its role as a synthetic intermediate and a structural motif in medicinal chemistry.

  • Building Block in Drug Discovery: The indane core is a privileged scaffold found in numerous biologically active compounds.[2] Acetylation of the 2-amino group can serve as a protecting group strategy or as a key step in the elaboration of more complex molecules. Derivatives of 2-aminoindane have been investigated for a range of biological activities, including potential antibacterial properties and interactions with monoamine transporters.[3][4] The parent compound, 2-aminoindane, exhibits stimulant effects, highlighting the neuropharmacological relevance of this chemical class.[4]

  • Research Chemical: This compound serves as a well-defined derivative for use in structure-activity relationship (SAR) studies. By comparing the biological or chemical properties of N-acetylated 2-aminoindane to the parent amine or other derivatives, researchers can probe the importance of the amine functionality and the steric/electronic effects of the acetyl group.

Safety and Handling

As a laboratory chemical, N-(2,3-Dihydro-1H-inden-2-yl)acetamide should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, general precautions for related amides and research chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The precursor, 2-aminoindane, and the acetylating agents used in its synthesis carry their own specific hazards, and their respective SDS documents must be consulted and followed prior to use.

Conclusion

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is a compound with a clearly defined chemical structure and a straightforward, high-yielding synthetic pathway. Its value is primarily realized in its application as a versatile intermediate for the synthesis of more complex molecules, particularly within the field of medicinal chemistry where the 2-aminoindane scaffold is of continued interest. This guide provides the foundational knowledge, from nomenclature to a validated synthesis protocol, required for its effective use in a research and development setting.

References

  • PubChem. N-(2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2,3-dihydro-1H-inden-5-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Frankish, N. H., et al. (2008). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Wallach, J., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link]

  • Rüzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. [Link]

Sources

The Therapeutic Potential of Indenyl Acetamide Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a New Frontier in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel chemical scaffolds with potent and selective therapeutic activities remains a paramount objective. This technical guide delves into the burgeoning field of indenyl acetamide compounds, a class of molecules demonstrating significant promise across various therapeutic areas, most notably in oncology. As researchers and drug development professionals, our focus is to not only identify active compounds but to deeply understand their underlying mechanisms of action, enabling the rational design of next-generation therapeutics. This document serves as a comprehensive resource, synthesizing current knowledge on indenyl acetamide derivatives, their synthesis, biological evaluation, and putative mechanisms of action. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Indenyl Acetamide Scaffold: A Privileged Structure in Drug Discovery

The indenyl ring system, a bicyclic aromatic hydrocarbon, fused with an acetamide moiety, creates a unique chemical scaffold with diverse pharmacological potential. The inherent structural features of this scaffold, including its aromaticity, planarity, and the presence of a hydrogen-bond-accepting amide group, provide a versatile platform for molecular interactions with biological targets. Variations in substitution patterns on both the indenyl ring and the acetamide nitrogen allow for the fine-tuning of physicochemical properties and biological activity.

Our investigation into this class of compounds reveals a significant focus on their anticancer properties. Several studies have highlighted the potent cytotoxic effects of indenyl acetamide derivatives against a range of human cancer cell lines.

Synthesis and Characterization of Indenyl Acetamide Derivatives

The synthesis of indenyl acetamide derivatives typically involves a multi-step process, culminating in the coupling of a substituted indenyl precursor with an appropriate acetamide side chain. A key synthetic strategy involves the reaction of 2-(3/4-Hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones with suitable 2-chloroacetamides to yield the final indenyl acetamide products[1].

General Synthetic Workflow:

SynthesisWorkflow Indenone Substituted 2,3-dihydro-1H-inden-1-one Intermediate 2-(Hydroxybenzylidene)- inden-1-one Indenone->Intermediate Aldol Condensation Hydroxybenzylidene Hydroxybenzaldehyde Hydroxybenzylidene->Intermediate Chloroacetamide Substituted 2-chloroacetamide Final_Product Indenyl Acetamide Derivative Chloroacetamide->Final_Product Intermediate->Final_Product Williamson Ether Synthesis

Caption: General synthetic scheme for indenyl acetamide derivatives.

The structural elucidation of these synthesized compounds is paramount to confirming their identity and purity. A combination of spectroscopic techniques is routinely employed for this purpose.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) stretch of the amide and the indenone, as well as N-H stretching vibrations.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the electronic environment of protons in the molecule, confirming the connectivity of the indenyl and acetamide moieties and the substitution patterns.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.

Therapeutic Applications: A Focus on Anticancer Activity

Preclinical studies have demonstrated the potent anticancer activity of specific indenyl acetamide derivatives against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen has been a valuable tool in identifying the broad-spectrum anticancer potential of these compounds[1].

Quantitative Data Summary:
Compound IDCancer TypeCell LineGrowth Inhibition (%)
3e LeukemiaRPMI-822661.47
Non-Small Cell Lung CancerNCI-H52279.31
Breast CancerT-47D62.82
10d Stomach CancerSNU-16> Reference Drugs
4, 6c, 6d, 6e, 10a Colon CancerCOLO205> Reference Drugs

Data synthesized from multiple sources[1][2].

Notably, compound 3e , identified as 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, has shown significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines[1]. Furthermore, indenyl-thiazole and indenyl-formazan derivatives have demonstrated potent activity against stomach and colon cancer cell lines, in some cases exceeding the efficacy of standard reference drugs[2].

Unraveling the Mechanism of Action: The Tubulin Hypothesis

While the precise mechanism of action for all indenyl acetamide compounds is an active area of investigation, a compelling body of evidence points towards the disruption of microtubule dynamics through the inhibition of tubulin polymerization as a primary mode of anticancer activity. This hypothesis is supported by several lines of reasoning:

  • Structural Analogy: The indenyl acetamide scaffold shares structural similarities with other known tubulin polymerization inhibitors, such as certain indole derivatives, which are known to bind to the colchicine binding site on β-tubulin[3].

  • Cellular Effects: The observed cytotoxic effects and cell cycle arrest are consistent with the known consequences of microtubule disruption. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape[1].

  • Molecular Docking Studies: In silico molecular docking studies of structurally related thiazole-based acetamide derivatives have shown favorable binding affinities at the colchicine binding site of tubulin, suggesting a direct interaction[1]. These studies reveal key hydrophobic and hydrogen bonding interactions that likely contribute to the inhibitory activity.

Proposed Signaling Pathway:

TubulinInhibitionPathway IndenylAcetamide Indenyl Acetamide Compound Tubulin α/β-Tubulin Dimers IndenylAcetamide->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization IndenylAcetamide->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for indenyl acetamide compounds.

This proposed mechanism suggests that by binding to tubulin, indenyl acetamide compounds prevent the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Experimental Protocols: A Guide for Laboratory Investigation

To facilitate further research and validation of the therapeutic potential of indenyl acetamide compounds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative Indenyl Acetamide Compound

This protocol is adapted from the synthesis of 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives[1].

Step 1: Synthesis of 2-(3-Hydroxybenzylidene)-6-chloro-2,3-dihydro-1H-inden-1-one

  • To a solution of 6-chloro-2,3-dihydro-1H-inden-1-one (1 mmol) in ethanol, add 3-hydroxybenzaldehyde (1.2 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide (Compound 3e)

  • To a solution of the intermediate from Step 1 (1 mmol) in dry acetone, add anhydrous potassium carbonate (1.5 mmol).

  • Add 2-chloro-N-(thiazol-2-yl)acetamide (1.1 mmol).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anticancer Activity Screening (NCI-60 Protocol Adaptation)

This protocol is a generalized adaptation of the NCI-60 screening methodology[4].

Cell Culture and Plating:

  • Maintain the desired human cancer cell lines in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

  • Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

  • Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.

Compound Treatment:

  • Prepare stock solutions of the indenyl acetamide compounds in DMSO.

  • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

  • Add the compound dilutions to the appropriate wells of the 96-well plates. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for an additional 48-72 hours.

Growth Inhibition Assay (Sulforhodamine B - SRB Assay):

  • After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.

Reaction Setup:

  • Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

  • Prepare a reaction mixture containing the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescence reporter (e.g., DAPI).

  • Add the indenyl acetamide compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle).

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

Measurement:

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • An increase in fluorescence indicates tubulin polymerization into microtubules.

Data Analysis:

  • Plot the fluorescence intensity as a function of time.

  • Determine the effect of the indenyl acetamide compounds on the rate and extent of tubulin polymerization compared to the controls. Calculate IC₅₀ values for inhibition of polymerization.

Future Directions and Concluding Remarks

The indenyl acetamide scaffold represents a promising new avenue for the development of novel therapeutics, particularly in the field of oncology. The preliminary data on their potent anticancer activity, coupled with a plausible and druggable mechanism of action, warrants further investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader library of indenyl acetamide derivatives to establish robust structure-activity relationships (SAR) and improve potency and selectivity.

  • Mechanism of Action Confirmation: Conducting further experiments to definitively confirm the inhibition of tubulin polymerization and explore potential off-target effects. This could include cell-based assays to visualize microtubule disruption and binding assays to determine the affinity for tubulin.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising lead compounds in animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of acetamide derivatives, investigating the potential of indenyl acetamides in other disease areas such as neurodegenerative and inflammatory disorders could be a fruitful endeavor[5].

References

  • Karaburun, A. C., Gundogdu-Karaburun, N., Yurttas, L., Kayagil, I., & Demirayak, S. (2019). Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives. Letters in Drug Design & Discovery, 16(7), 773-782. [Link]

  • Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(3), e0274459. [Link]

  • Ludueña, R. F., & Roach, M. C. (1991). Tubulin sulfhydryl groups as probes and targets for antimitotic and alkylating agents. Pharmacology & Therapeutics, 49(1-2), 133-152. [Link]

  • Madadi, M., Perez-Pineiro, R., & Cabrera, E. (2019). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules, 24(17), 3123. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. [Link]

  • Saturnino, C., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(5), 3358-3367. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

  • Zhang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Scientific Reports, 13(1), 4873. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

  • Hisham, M., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Molecular Structure, 1265, 133422. [Link]

  • Tecan. (2021, March 23). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • R-NMR. (n.d.). SOP data acquisition. [Link]

Sources

Methodological & Application

Application Note: Robust and Validated Analytical Methods for the Quantification of N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical procedures for the accurate and reliable quantification of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. This compound is of significant interest as a potential metabolite of 2-aminoindane or as a process-related impurity in pharmaceutical manufacturing.[1] Ensuring its precise measurement is critical for safety, efficacy, and regulatory compliance. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices.

Introduction: The Rationale for Quantification

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is the N-acetylated metabolite of 2-aminoindane (2-AI), a compound belonging to a class of substances with psychoactive properties.[1][2] The metabolic fate of parent compounds is a cornerstone of drug development and safety assessment. Furthermore, N-acetylated derivatives can arise as process-related impurities during the synthesis of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the rigorous identification and quantification of such impurities to ensure product safety.[3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6] This application note provides the foundational protocols and validation insights to empower researchers to confidently quantify N-(2,3-Dihydro-1H-inden-2-yl)acetamide, adhering to the highest standards of scientific integrity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

This method employs reversed-phase HPLC, a cornerstone of pharmaceutical analysis, to separate N-(2,3-Dihydro-1H-inden-2-yl)acetamide from related substances. The molecule contains an aromatic ring (a chromophore), which allows for sensitive detection using a UV detector. This method is designed for robustness, cost-effectiveness, and ease of implementation, making it ideal for routine quality control (QC) testing of drug substances and finished products where analyte concentrations are expected to be relatively high (e.g., >0.05%).

The causality behind this choice rests on the physicochemical properties of the analyte. Its moderate polarity makes it well-suited for retention on a C18 stationary phase, with elution controlled by a polar mobile phase (e.g., water/acetonitrile).

Experimental Protocol

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes.

  • N-(2,3-Dihydro-1H-inden-2-yl)acetamide reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable buffer components like phosphate salts).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 min, return to 20% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time 15 minutes

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas both solutions before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(2,3-Dihydro-1H-inden-2-yl)acetamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation (for a Drug Substance): Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. This yields a sample concentration of 1000 µg/mL.

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Inject the calibration standards in sequence, followed by the prepared samples.

Method Validation Summary (as per ICH Q2(R1))[4][7]
ParameterTypical Acceptance CriteriaExpected Performance
Specificity Peak purity > 99%; no interference from blank or placebo.Achieved
Linearity Correlation coefficient (r²) ≥ 0.9990.5 - 100 µg/mL
Range 80-120% of the test concentration.[4]0.8 - 120 µg/mL
Accuracy (Recovery) 98.0% - 102.0%Typically within 100 ± 2%
Precision (Repeatability, RSD) RSD ≤ 2.0% for n=6 preparations≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.5 µg/mL
Robustness Insensitive to small changes in flow rate, temp, pH.No significant impact on results observed
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis RefStd Reference Standard Stock Stock Solution RefStd->Stock Weigh & Dissolve Sample Test Sample SamplePrep Sample Solution Sample->SamplePrep Weigh & Dissolve Solvent Diluent (ACN/H2O) Solvent->Stock Solvent->SamplePrep Cal Calibration Standards Stock->Cal Serial Dilution HPLC HPLC System Cal->HPLC Inject SamplePrep->HPLC Inject Detector UV Detector (215 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data Report Final Report Data->Report

Caption: Workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace-level impurities or analyzing the compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[7][8][9] This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. The analyte is ionized (typically via electrospray ionization, ESI) and fragmented, and a specific precursor-to-product ion transition is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, enabling quantification at picogram or femtogram levels.[10][11]

The choice of LC-MS/MS is driven by the need for definitive confirmation and quantification at levels far below the capabilities of UV detection. It is the preferred method for pharmacokinetic studies, metabolite identification, and testing for genotoxic impurities where permissible limits are extremely low.[3]

Experimental Protocol

Instrumentation and Reagents:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Mass spectrometry data acquisition and analysis software.

  • All reagents from Method 1, plus an isotopically labeled internal standard (IS), e.g., N-(2,3-Dihydro-1H-inden-2-yl)acetamide-d3, if available. If not, a structurally similar compound can be used.

  • For biological samples: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, cold acetonitrile).[7]

LC-MS/MS Conditions:

ParameterCondition (Liquid Chromatography)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
ParameterCondition (Mass Spectrometry)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Analyte: m/z 176.1 → 134.1 (Quantifier), 176.1 → 116.1 (Qualifier)IS (d3): m/z 179.1 → 137.1
Collision Energy Optimized for each transition (e.g., 15-25 eV)

Note: The exact m/z values for MRM transitions must be determined experimentally by infusing a standard solution of the analyte.

Step-by-Step Protocol (Plasma Sample):

  • Standard and QC Preparation: Prepare calibration and quality control (QC) samples by spiking known amounts of the analyte stock solution into a blank biological matrix (e.g., control plasma).

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL).

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Extraction: Transfer the supernatant to a clean vial or 96-well plate.

  • Analysis: Inject the prepared extract into the LC-MS/MS system. Quantify the analyte peak area relative to the internal standard peak area.

Method Validation Summary
ParameterTypical Acceptance CriteriaExpected Performance
Selectivity No interfering peaks at the retention time of the analyte in blank matrix.Achieved
Linearity Correlation coefficient (r²) ≥ 0.9950.05 - 100 ng/mL
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ)Within ±10%
Lower Limit of Quantification (LLOQ) S/N ≥ 10:1, with acceptable accuracy and precision.~0.05 ng/mL
Matrix Effect Assessed and compensated for by the internal standard.IS-normalized matrix factor between 0.85 and 1.15
Recovery Consistent and reproducible.>85%
Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (ACN) IS->PPT Centrifuge Centrifuge PPT->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC UHPLC Separation Extract->LC Inject MS Mass Spectrometer (ESI+) LC->MS MRM MRM Detection MS->MRM Data Data Processing MRM->Data

Caption: Workflow for quantification by LC-MS/MS.

Discussion and Method Selection

The choice between the HPLC-UV and LC-MS/MS methods is dictated entirely by the analytical objective.

  • HPLC-UV is the workhorse for routine analysis in a QC environment. Its simplicity, lower cost, and robustness are advantageous for analyzing bulk material or formulations where the analyte concentration is well above 0.05%.

  • LC-MS/MS is indispensable when high sensitivity and selectivity are paramount.[9][12] It is the only viable choice for bioanalysis (pharmacokinetic studies), trace impurity analysis (especially for potentially mutagenic impurities), and for providing unequivocal structural confirmation.

Both methods, when properly validated according to ICH guidelines, provide a self-validating system that ensures the trustworthiness of the generated data.[4][13] The continuous monitoring of system suitability and the use of QC samples during analysis verify that the method remains valid over time.[14][15]

References

  • Analytical Chemistry (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. ACS Publications. Available at: [Link]

  • ResearchGate (n.d.). Gas chromatography–mass spectrometry of eight aminoindanes. Available at: [Link]

  • PubMed (n.d.). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Available at: [Link]

  • Google Patents (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Acta Scientific (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available at: [Link]

  • PubMed (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Available at: [Link]

  • PubMed Central (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

  • SpringerLink (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Available at: [Link]

  • European Medicines Agency (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate (n.d.). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Available at: [Link]

  • Scribd (n.d.). Derivatives in HPLC Analysis Techniques. Available at: [Link]

  • ResearchGate (n.d.). Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS. Available at: [Link]

  • Lab Manager (2024). ICH Q2(R2) and Q14: A Modernized Approach. Available at: [Link]

  • FDA (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Journal of Food and Drug Analysis (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available at: [Link]

  • Agilent (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • ResearchGate (n.d.). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • ProQuest (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Available at: [Link]

  • ResearchGate (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Available at: [Link]

  • gmp-compliance.org (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • YouTube (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • BioPharm International (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • ProPharma (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

Sources

Application Note & Protocol: A Validated Method for the N-Acetylation of 2-Aminoindane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acetylation in Modulating Bioactive Scaffolds

In the landscape of medicinal chemistry and drug development, the structural modification of bioactive molecules is a cornerstone of optimizing pharmacological profiles. Among the vast array of chemical transformations, N-acetylation stands out as a fundamental and highly effective strategy. This reaction introduces an acetyl group onto a nitrogen atom, a subtle alteration that can profoundly impact a molecule's properties, including its solubility, metabolic stability, and interaction with biological targets.[1][2] The subject of this guide, 2-aminoindane (2-AI), is a rigid scaffold that has garnered significant interest as a stimulant and a core structure in the design of monoamine releasing agents that interact with norepinephrine and dopamine transporters.[3][4]

The N-acetylation of 2-aminoindane to yield N-(2,3-dihydro-1H-inden-2-yl)acetamide serves as a quintessential example of how a simple derivatization can be employed to explore structure-activity relationships (SAR). This protocol provides a robust, reproducible, and thoroughly explained experimental procedure for this transformation, designed for researchers in organic synthesis, medicinal chemistry, and pharmacology. By detailing not just the "how" but also the "why" behind each step, this document aims to equip scientists with a self-validating system for synthesizing and purifying N-acetyl-2-aminoindane with high fidelity.

Reaction Principle: Nucleophilic Acyl Substitution

The N-acetylation of 2-aminoindane with acetic anhydride is a classic example of nucleophilic acyl substitution.[5] In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine in 2-aminoindane acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[6][7] This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion—a good leaving group—to form the stable amide product, N-acetyl-2-aminoindane. A molecule of acetic acid is generated as a byproduct for each molecule of the amine that reacts.[8][9]

The reaction is typically performed in a suitable solvent and may be conducted at room temperature or with gentle heating, depending on the desired reaction rate. The choice of acetic anhydride as the acetylating agent is advantageous due to its high reactivity and the relative ease of removing the acetic acid byproduct during the work-up procedure.[5]

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware dissolve_amine Dissolve 2-Aminoindane in Dichloromethane prep_reagents->dissolve_amine Proceed add_anhydride Add Acetic Anhydride (Dropwise at 0°C) dissolve_amine->add_anhydride Cool react Stir at Room Temperature (Monitor by TLC) add_anhydride->react Warm quench Quench with NaHCO3 (aq) react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry_concentrate Dry (Na2SO4) & Concentrate wash->dry_concentrate recrystallize Recrystallize from Ethyl Acetate/Hexane dry_concentrate->recrystallize Crude Product characterize Characterize Product (NMR, IR, MP, MS) recrystallize->characterize Pure Product

Sources

Application Notes: N-(2,3-Dihydro-1H-inden-2-yl)acetamide as a Putative LRRK2 Kinase Inhibitor for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Neurodegenerative diseases, such as Parkinson's Disease (PD), are characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological hallmark in a subset of PD cases is the hyperactivity of Leucine-Rich Repeat Kinase 2 (LRRK2).[3][4] Mutations in the LRRK2 gene are the most common genetic cause of PD, and elevated LRRK2 kinase activity is also observed in idiopathic forms of the disease.[3][5] This has positioned LRRK2 as a promising therapeutic target, with significant efforts underway to develop potent and selective inhibitors.[5][6][7]

While some research has explored the neuroprotective potential of various acetamide derivatives[1][2] and compounds with a 2,3-dihydro-1H-inden-1-one scaffold[8], the specific compound N-(2,3-Dihydro-1H-inden-2-yl)acetamide remains largely uncharacterized in the context of neurodegeneration. This document outlines a hypothetical, yet scientifically rigorous, research framework to investigate N-(2,3-Dihydro-1H-inden-2-yl)acetamide as a novel LRRK2 inhibitor for PD research. We provide a series of validated protocols, from initial biochemical assays to cell-based models of neurodegeneration, to guide researchers in evaluating its therapeutic potential.

Proposed Mechanism of Action

We hypothesize that N-(2,3-Dihydro-1H-inden-2-yl)acetamide acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 and preventing the phosphorylation of its downstream substrates, such as Rab proteins. This inhibition is expected to mitigate the cellular toxicity associated with hyperactive LRRK2, including lysosomal dysfunction and the aggregation of α-synuclein.[3]

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Pathological Outcomes Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive Activation LRRK2_active LRRK2 (Hyperactive) LRRK2_inactive->LRRK2_active GTP Binding (e.g., G2019S mutation) Rab_Substrates Rab_Substrates LRRK2_active->Rab_Substrates Phosphorylation Compound N-(2,3-Dihydro-1H- inden-2-yl)acetamide Compound->LRRK2_active Inhibition Downstream_Effects Lysosomal Dysfunction α-synuclein Aggregation Neuronal Death Rab_Substrates->Downstream_Effects Modulation Workflow Start Biochemical_Assay Phase 1: In Vitro Kinase Assay (Direct LRRK2 Inhibition) Start->Biochemical_Assay Cell_Based_Assay Phase 2: Cellular Target Engagement (pLRRK2 / pRab10 Levels) Biochemical_Assay->Cell_Based_Assay If IC50 < 1µM Stop1 Stop/Optimize Biochemical_Assay->Stop1 If IC50 > 1µM Neuroprotection_Assay Phase 3: Neuroprotection Model (α-syn PFF-induced toxicity) Cell_Based_Assay->Neuroprotection_Assay If EC50 < 5µM Stop2 Stop/Optimize Cell_Based_Assay->Stop2 If EC50 > 5µM End Neuroprotection_Assay->End If neuroprotective Stop3 Stop/Optimize Neuroprotection_Assay->Stop3 If not neuroprotective

Caption: Tiered experimental workflow for compound evaluation.

Protocols

Phase 1: In Vitro LRRK2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of N-(2,3-Dihydro-1H-inden-2-yl)acetamide on LRRK2 kinase activity and calculate its half-maximal inhibitory concentration (IC50).

Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. [9]A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human LRRK2 (G2019S mutant recommended for higher activity)

  • LRRKtide (a synthetic peptide substrate)

  • N-(2,3-Dihydro-1H-inden-2-yl)acetamide (dissolved in 100% DMSO)

  • Known LRRK2 inhibitor (e.g., LRRK2-IN-1) as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • White, low-volume 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(2,3-Dihydro-1H-inden-2-yl)acetamide in 100% DMSO. A typical starting range is from 10 mM to 1 nM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution or DMSO (vehicle control). [9] * 2 µL of recombinant LRRK2 enzyme diluted in kinase buffer.

    • 2 µL of a substrate/ATP mixture (containing LRRKtide and ATP). [9]3. Kinase Reaction: Incubate the plate at room temperature for 120 minutes. [9]4. ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes. [9] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. [9] * Incubate at room temperature for 30 minutes. [9]5. Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Expected Value Interpretation
IC50 < 1 µMPotent inhibitor, proceed to Phase 2.
IC50 1 - 10 µMModerate inhibitor, consider optimization.
IC50 > 10 µMWeak or no inhibition, stop or redesign.
Phase 2: Cellular LRRK2 Target Engagement Assay

Objective: To confirm that the compound can penetrate the cell membrane and inhibit LRRK2 activity within a cellular context.

Principle: This protocol measures the phosphorylation of LRRK2 at Serine 1292 (pS1292), an autophosphorylation site that serves as a reliable biomarker for kinase activity. [10]A Proximity Ligation Assay (PLA) is used for its high sensitivity in detecting endogenous protein modifications. [10] Materials:

  • HEK293 cells or SH-SY5Y neuroblastoma cells

  • Cell culture medium (DMEM with 10% FBS)

  • Poly-D-lysine coated coverslips or chamber slides

  • N-(2,3-Dihydro-1H-inden-2-yl)acetamide

  • Primary antibodies: Rabbit anti-pS1292-LRRK2 and Mouse anti-total LRRK2

  • Duolink® In Situ PLA® Probes and Detection Reagents (Sigma-Aldrich)

  • Confocal microscope

Procedure:

  • Cell Culture: Seed HEK293 cells onto poly-D-lysine coated coverslips in a 24-well plate at a density of 100,000 cells per well. [10]Culture overnight to allow for attachment. [10]2. Compound Treatment: Treat the cells with a dose-range of N-(2,3-Dihydro-1H-inden-2-yl)acetamide (e.g., 0.1 µM to 10 µM) for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Proximity Ligation Assay (PLA):

    • Follow the manufacturer's protocol for the Duolink® PLA.

    • Briefly, block the samples, then incubate with the primary antibody cocktail (anti-pS1292-LRRK2 and anti-total LRRK2). [10] * Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides. [10] * Ligate the oligonucleotides if the probes are in close proximity (<40 nm). [10] * Amplify the ligated circle via rolling-circle amplification. [10] * Hybridize with fluorescently labeled detection probes. [10]5. Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a confocal microscope. The PLA signal will appear as distinct fluorescent spots.

    • Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ).

    • Calculate the dose-dependent reduction in the pS1292 PLA signal to determine the half-maximal effective concentration (EC50).

Parameter Expected Value Interpretation
EC50 < 5 µMGood cell permeability and target engagement. Proceed to Phase 3.
EC50 5 - 20 µMModerate cellular activity. Consider permeability issues or off-target effects.
EC50 > 20 µMPoor cellular activity. Stop or optimize compound properties.
Phase 3: Neuroprotection in an α-Synuclein Aggregation Model

Objective: To assess whether inhibition of LRRK2 by the compound can protect neurons from the toxic effects of α-synuclein aggregates, a key pathological feature of PD.

Principle: This protocol uses a well-established cell model where exogenous α-synuclein pre-formed fibrils (PFFs) are introduced to cultured neuronal cells. [11][12]These PFFs seed the aggregation of endogenous α-synuclein, leading to cytotoxicity. [11][12]The neuroprotective effect of the compound is measured by assessing cell viability.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Recombinant human α-synuclein monomer

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Procedure:

  • Preparation of α-Synuclein PFFs:

    • Generate PFFs by incubating purified α-synuclein monomer (5 mg/mL in PBS) at 37°C with continuous shaking for 7 days. [12] * Sonicate the fibrils to create smaller, seeding-competent species. [12]The optimal fibril length for seeding is typically under 50nm. [13]2. Cell Treatment:

    • Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells with retinoic acid for 5-7 days to obtain a more neuron-like phenotype.

    • Pre-treat the differentiated cells with a dose-range of N-(2,3-Dihydro-1H-inden-2-yl)acetamide for 2 hours.

    • Add α-synuclein PFFs to the media at a final concentration known to induce toxicity (e.g., 250 nM). [14]Include control wells with monomeric α-synuclein and a no-PFF control. [14]3. Incubation: Incubate the cells for 5-7 days to allow for the formation of intracellular α-synuclein aggregates and subsequent toxicity.

  • Cell Viability Assessment:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Normalize the viability data to the no-PFF treated control cells (100% viability).

    • Determine the percentage of cell death rescued by the compound at each concentration.

    • Plot the percentage of neuroprotection versus compound concentration to evaluate the dose-response relationship.

Outcome Interpretation
Significant dose-dependent rescue of cell viability The compound is neuroprotective in this PD-relevant model, suggesting that LRRK2 inhibition is a viable strategy to counteract α-synuclein pathology.
No significant rescue of cell viability The compound is not protective in this context. This could indicate that LRRK2 inhibition is not sufficient to block PFF-induced toxicity or that the compound has off-target effects that negate its benefit.

References

  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. Available at: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. JoVE. Available at: [Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience. Available at: [Link]

  • Observation of α-Synuclein Preformed Fibrils Interacting with SH-SY5Y Neuroblastoma Cell Membranes Using Scanning Ion Conductance Microscopy. ACS Chemical Neuroscience. Available at: [Link]

  • Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. Available at: [Link]

  • Recent advances in targeting LRRK2 for Parkinson's disease treatment. Cell & Bioscience. Available at: [Link]

  • Novel therapeutic approaches to target neurodegeneration. British Journal of Pharmacology. Available at: [Link]

  • Targeted drug delivery in neurodegenerative diseases: the role of nanotechnology. Frontiers in Nanotechnology. Available at: [Link]

  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. Available at: [Link]

  • Preformed fibrils (PFFs) treatment induced α-Syn inclusion... ResearchGate. Available at: [Link]

  • LRRK2 Inhibitors as Promising Treatment for Parkinson's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide. PubChem. Available at: [Link]

  • Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. Methods in Molecular Biology. Available at: [Link]

  • Protocol for Generation of Pre-Formed Fibrils from Alpha-Synuclein Monomer. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

  • LRRK2 inhibitors offer new hope for Parkinson’s disease. Front Line Genomics. Available at: [Link]

  • Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Journal of Medicinal Chemistry. Available at: [Link]

  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. Journal of Biomedical Science. Available at: [Link]

  • Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Journal of Medicinal Chemistry. Available at: [Link]

  • N-(2,3-dihydro-1H-inden-1-yl)acetamide. PubChem. Available at: [Link]

  • LRRK2 Safety Initiative. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

  • Promising Targets for the Treatment of Neurodegenerative Diseases. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • New clinical trials targeting the LRRK2 gene. Cure Parkinson's. Available at: [Link]

  • Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study. International Journal of Molecular Sciences. Available at: [Link]

  • Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. Available at: [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System. Experimental Neurobiology. Available at: [Link]

  • N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. Available at: [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData. Available at: [Link]

Sources

The Versatile Role of N-(2,3-Dihydro-1H-inden-2-yl)acetamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of bioactive molecules and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable platform for the spatial presentation of pharmacophoric elements. Among the functionalized indane derivatives, N-(2,3-dihydro-1H-inden-2-yl)acetamide serves as a pivotal intermediate, offering a synthetically tractable handle for the elaboration into more complex, biologically active compounds. This guide provides an in-depth exploration of the synthesis and application of this key building block in drug discovery and development.

The Significance of the Indane Moiety in Bioactive Molecules

The 2-aminoindane framework, from which N-(2,3-dihydro-1H-inden-2-yl)acetamide is derived, is a core component of several neurologically active agents. For instance, rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is used in the treatment of Parkinson's disease and features a related 1-aminoindan structure.[2][3] The constrained conformation of the indane ring system is crucial for its interaction with the enzyme's active site.[2] Derivatives of 2-aminoindane have also been investigated for their potential as dopamine and rotigotin analogues, highlighting the therapeutic potential of this structural class.[4]

Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide: A Standard Protocol

The preparation of N-(2,3-dihydro-1H-inden-2-yl)acetamide is a straightforward and high-yielding N-acetylation of the corresponding primary amine, 2-aminoindane. This reaction is a fundamental transformation in organic synthesis, providing a stable amide that can be used in subsequent synthetic steps or as a final bioactive compound itself.

Protocol: N-Acetylation of 2-Aminoindane

This protocol details the synthesis of N-(2,3-dihydro-1H-inden-2-yl)acetamide from 2-aminoindane using acetic anhydride.

Materials:

  • 2-Aminoindane hydrochloride

  • Acetic anhydride

  • Methanol

  • 50 mM Ammonium bicarbonate solution

  • Appropriate glassware and magnetic stirrer

  • Lyophilizer

Procedure: [5]

  • Preparation of Acetylation Reagent: In a fume hood, carefully mix 20 µL of acetic anhydride with 60 µL of methanol.

  • Dissolution of Starting Material: Dissolve approximately 1 nmol of 2-aminoindane hydrochloride in 20 µL of 50 mM ammonium bicarbonate solution in a suitable reaction vessel.

  • Acetylation Reaction: To the solution of 2-aminoindane, add 50 µL of the freshly prepared acetylation reagent.

  • Reaction Time: Allow the reaction to proceed for one hour at room temperature with gentle stirring.

  • Work-up: Lyophilize the reaction mixture to dryness to obtain the crude N-(2,3-dihydro-1H-inden-2-yl)acetamide.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acetic Anhydride in Methanol: The use of methanol as a solvent helps to control the reactivity of the acetic anhydride and ensures a homogeneous reaction mixture.

  • Ammonium Bicarbonate: This basic solution neutralizes the hydrochloride salt of the starting material, liberating the free amine for reaction.

  • Lyophilization: This is an effective method for removing volatile reagents and solvents without excessive heating, which could degrade the product.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminoindane_HCl 2-Aminoindane Hydrochloride Mixing Dissolve 2-Aminoindane HCl in Ammonium Bicarbonate 2-Aminoindane_HCl->Mixing Reagents Acetic Anhydride Methanol Ammonium Bicarbonate Acetylation Add Acetylation Reagent (Acetic Anhydride in Methanol) Reagents->Acetylation Mixing->Acetylation Stirring Stir at Room Temperature for 1 hour Acetylation->Stirring Lyophilization Lyophilize to Dryness Stirring->Lyophilization Purification Purification (Recrystallization or Chromatography) Lyophilization->Purification Final_Product N-(2,3-dihydro-1H-inden-2-yl)acetamide Purification->Final_Product

Caption: Workflow for the synthesis of N-(2,3-dihydro-1H-inden-2-yl)acetamide.

Application in the Synthesis of Bioactive Molecules

N-(2,3-dihydro-1H-inden-2-yl)acetamide is a versatile building block for the synthesis of a variety of bioactive molecules. The acetamide group can be hydrolyzed to regenerate the amine for further functionalization, or the indane ring itself can be modified.

Precursor to More Complex Amine Derivatives

The N-acetyl group serves as a protecting group for the amine, allowing for chemical modifications at other positions of the indane ring. Subsequent deprotection under acidic or basic conditions can then reveal the amine for further reactions, such as alkylation or coupling to other molecular fragments.

Diagram of Synthetic Strategy:

G Start N-(2,3-dihydro-1H-inden-2-yl)acetamide Modification Ring Functionalization (e.g., Halogenation, Nitration) Start->Modification Deprotection Hydrolysis of Acetamide (Acid or Base) Modification->Deprotection Further_Reaction Further Functionalization (e.g., Alkylation, Acylation) Deprotection->Further_Reaction Bioactive_Molecule Bioactive Molecule Further_Reaction->Bioactive_Molecule

Caption: General synthetic strategy utilizing N-(2,3-dihydro-1H-inden-2-yl)acetamide.

Analogues with Potential Biological Activity

The direct modification of N-(2,3-dihydro-1H-inden-2-yl)acetamide can lead to novel compounds with interesting biological profiles. For example, the synthesis of derivatives with various substituents on the phenyl ring or modifications of the acetamide group could be explored for activities such as anticancer, anti-inflammatory, or analgesic effects, as has been demonstrated for other acetamide derivatives.[6][7][8]

Characterization Data

The following table summarizes key analytical data for N-(2,3-dihydro-1H-inden-2-yl)acetamide.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
CAS Number 10408-91-0[1]
Appearance Solid-
¹³C NMR Refer to spectral databases[1]
¹H NMR Refer to spectral databases-

Conclusion and Future Perspectives

N-(2,3-dihydro-1H-inden-2-yl)acetamide is a valuable and readily accessible intermediate in medicinal chemistry. Its synthesis from 2-aminoindane is straightforward, and its chemical stability allows for a range of synthetic manipulations. While direct, citable examples of its use as a starting material for named bioactive molecules are not abundant in the readily available literature, the established importance of the 2-aminoindane scaffold strongly suggests its utility. Future research in this area could focus on the systematic exploration of derivatives of N-(2,3-dihydro-1H-inden-2-yl)acetamide to uncover novel therapeutic agents. The development of new synthetic methodologies that utilize this building block will further expand its application in the creation of diverse and potent bioactive molecules.

References

  • PubChem. N-(2,3-dihydro-1H-inden-1-yl)acetamide. Available from: [Link]

  • Figshare. Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives. 2016. Available from: [Link]

  • PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Available from: [Link]

  • CDN. N-Terminus Acetylation Protocol. Available from: [Link]

  • PubMed Central. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Available from: [Link]

  • PubMed Central. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

  • YouTube. Medicinal Chemistry II (07) H1 Antagonist Agents (Part 04) Estamazole, Loratadine, Cetrizine. 2023. Available from: [Link]

  • PubMed Central. Nα Selective Acetylation of Peptides. Available from: [Link]

  • ResearchGate. A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Available from: [Link]

  • IonSource. Acetylation of Peptides and Proteins: Monograph 0003. 2007. Available from: [Link]

  • PubMed. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. 2024. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. 2015. Available from: [Link]

  • Google Patents. Method for the synthesis of rasagiline.
  • The Royal Society of Chemistry. supporting info. Available from: [Link]

  • MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

  • Google Patents. Capping of unprotected amino groups during peptide synthesis.
  • PubMed. Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. 2012. Available from: [Link]

  • RSC Medicinal Chemistry (RSC Publishing). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available from: [Link]

  • ResearchGate. Chemical structure of selegiline and rasagiline and their metabolites. Available from: [Link]

Sources

Troubleshooting & Optimization

"troubleshooting guide for N-(2,3-Dihydro-1H-inden-2-yl)acetamide experiments"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and handling of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges effectively.

Section 1: Synthesis & Reaction Issues

This section addresses the core of the synthesis—the acylation of 2-aminoindane. Success here hinges on understanding the interplay between reagents, conditions, and potential side reactions.

Q1: My reaction yield is unexpectedly low or the reaction has failed entirely. What are the most likely causes?

A low or zero yield in the N-acetylation of 2-aminoindane typically points to one of three areas: compromised reagents, suboptimal reaction conditions, or mechanistic impediments.

Causality Analysis: The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of 2-aminoindane attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride).[1] The efficiency of this attack is paramount.

Troubleshooting Steps:

  • Reagent Integrity:

    • 2-Aminoindane Quality: 2-Aminoindane can degrade over time, especially if exposed to air and light, leading to oxidation and color change.[2][3] Using old or discolored starting material can significantly reduce the concentration of the active nucleophile. It is recommended to use freshly sourced or purified 2-aminoindane.

    • Acylating Agent Hydrolysis: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture. This converts them into acetic acid, which will not acylate the amine under standard conditions. Instead, it will form an unreactive ammonium salt. Always use fresh, unopened bottles or freshly distilled reagents.

    • Solvent Anhydrousness: Any moisture in the reaction solvent (e.g., Dichloromethane, THF) will preferentially react with and consume the acylating agent.[4] Ensure solvents are rigorously dried before use.

  • Reaction Conditions:

    • Insufficient Base: When using acetyl chloride, a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is crucial. Its role is to neutralize the HCl byproduct generated during the reaction.[1] Without a base, the HCl will protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic, thus halting the reaction. An excess of the amine itself can also act as the base, but this requires using at least two equivalents of the starting amine.

    • Temperature Control: The reaction is typically exothermic. Running the reaction at 0 °C during the addition of the acylating agent helps to control the reaction rate and minimize the formation of side products. After addition, allowing the reaction to warm to room temperature is usually sufficient for completion.

Troubleshooting Decision Tree: Low Yield

G start Low or No Product Yield reagents Check Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Workup Procedure start->workup amine_q Is 2-aminoindane fresh and colorless? reagents->amine_q Amine acyl_q Is acylating agent fresh and from a sealed container? reagents->acyl_q Acylating Agent solvent_q Was the solvent anhydrous? reagents->solvent_q Solvent base_q Was a base used with acetyl chloride? conditions->base_q Stoichiometry temp_q Was temperature controlled (e.g., 0°C start)? conditions->temp_q Temperature sol_amine Solution: Use purified or fresh 2-aminoindane. amine_q->sol_amine No sol_acyl Solution: Use fresh acylating agent. acyl_q->sol_acyl No sol_solvent Solution: Use rigorously dried solvents. solvent_q->sol_solvent No sol_base Solution: Add >=1 equivalent of tertiary amine base. base_q->sol_base No sol_temp Solution: Repeat with initial cooling. temp_q->sol_temp No

Caption: Decision workflow for diagnosing low product yield.

Q2: My TLC and NMR show multiple spots/peaks besides my product. What are the likely byproducts?

The presence of multiple byproducts often indicates issues with stoichiometry or reaction control.

Common Byproducts and Their Origin:

  • Diacetylated Amine: While sterically hindered, it's possible under harsh conditions or with a large excess of a highly reactive acylating agent. This is generally a minor product.

  • Unreacted 2-Aminoindane: This is common if an insufficient amount of the acylating agent was used or if the agent was hydrolyzed before it could react.

  • Acetic Acid: A byproduct of using acetic anhydride or a result of the hydrolysis of any acylating agent. It can be removed with a basic wash during workup.

  • N-Acetyl-Triethylammonium Salt (if using triethylamine): This can form if the triethylamine attacks the acylating agent. This is more likely if the reaction is overheated.

Mitigation Strategies:

  • Controlled Addition: Add the acylating agent dropwise to a cooled solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring the desired mono-acylation.

  • Stoichiometric Precision: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure full conversion of the limiting amine, but avoid a large excess that could lead to side reactions.

  • Aqueous Workup: A standard workup involving a wash with a weak base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like acetic acid and any remaining HCl. A subsequent wash with brine helps to remove water before drying the organic layer.[5]

Section 2: Purification & Isolation Challenges

Q3: I'm struggling to purify the product. What is the most effective method?

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is a solid at room temperature, making recrystallization the most effective and scalable method for achieving high purity.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the amide is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems to screen include:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexanes

    • Toluene

  • Procedure: a. Dissolve the crude product in the minimum amount of boiling solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. d. For maximum yield, place the flask in an ice bath for 30-60 minutes to complete crystallization. e. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. f. Dry the crystals under vacuum.

General Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Dissolve 2-aminoindane & base in anhydrous solvent cooling 2. Cool solution to 0°C reagents->cooling addition 3. Add acylating agent dropwise cooling->addition reaction 4. Stir at room temp (TLC monitoring) addition->reaction quench 5. Quench with water/bicarbonate reaction->quench extract 6. Extract with organic solvent quench->extract wash 7. Wash organic layer (acid, base, brine) extract->wash dry 8. Dry (e.g., MgSO4), filter, evaporate wash->dry recrystallize 9. Recrystallize from suitable solvent dry->recrystallize characterize 10. Characterize pure product (NMR, MP, etc.) recrystallize->characterize

Caption: Standard experimental workflow from reaction to purification.

Section 3: Analytical & Characterization

Q4: What are the key spectral features I should expect in the ¹H NMR spectrum of N-(2,3-Dihydro-1H-inden-2-yl)acetamide?

Expected ¹H NMR Characteristics:

ProtonsApprox. Chemical Shift (ppm)MultiplicityIntegrationNotes
Aromatic (Ar-H)7.10 - 7.25Multiplet4HProtons on the benzene ring.
Amide (N-H)~5.5 - 6.5Broad Singlet1HShift is variable and depends on concentration and solvent. Can exchange with D₂O.
Methine (CH-N)~4.5 - 4.8Multiplet1HThe proton on the carbon bearing the nitrogen. Will be coupled to the four methylene protons.
Methylene (CH₂)2.7 - 3.4Multiplets4HThe two CH₂ groups attached to the aromatic ring and the methine carbon. They are diastereotopic and will likely appear as complex multiplets.
Methyl (CH₃)~1.9 - 2.1Singlet3HThe methyl group of the acetyl moiety.

Interpreting Complexities: The four methylene protons (at positions 1 and 3 of the indane ring) are chemically non-equivalent and will couple to each other and to the methine proton at position 2, resulting in complex splitting patterns. 2D NMR techniques like COSY can be invaluable for confirming these assignments.[6]

Detailed Experimental Protocol

Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide

  • Materials:

    • 2-Aminoindane (1.0 eq)[8]

    • Acetyl Chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate Solution

    • 1M HCl Solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-aminoindane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench the reaction.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization as described in Q3.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. N-(2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. [Link]

  • PubChem. N-(2,3-Dihydro-1H-inden-5-yl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Aminoindane. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Converting Amines to Amides. [Link]

  • Google Patents.
  • LibreTexts Chemistry. Chemistry of Amides. [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (2001). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • National Institutes of Health. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. [Link]

  • National Institutes of Health. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • IRIS Università di Sassari. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • NMR Spectra of New Compounds. [Link]

  • ResearchGate. (2018). The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. [Link]

  • MDPI. (2019). Synthesis of GaN Crystals by Nitrogen Pressure-Controlled Recrystallization Technique in Na Alloy Melt. [Link]

  • National Institutes of Health. (2018). Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • Wikipedia. 2-Aminoindane. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Journal of Heterocyclic Chemistry. (1981). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Zeitschrift für Naturforschung B. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. [Link]

  • MDPI. (2019). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

  • The Vespiary. (2018). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]

  • National University of Pharmacy of the Ministry of Health of Ukraine. (2020). Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. [Link]

  • Google Patents.
  • Google P
  • Indian Journal of Pharmaceutical Education and Research. (2020). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Validation & Comparative

A Comparative Study of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and its rationally designed analogues. We will delve into the synthesis, potential therapeutic applications, and the underlying structure-activity relationships (SAR) that govern their biological performance. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the chemical and biological landscape of this promising scaffold.

Introduction: The Potential of the Indan Scaffold

The indan ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups, making it an attractive template for the design of ligands targeting various biological receptors. Derivatives of the aminoindan substructure, in particular, have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticonvulsant properties.[1]

N-(2,3-Dihydro-1H-inden-2-yl)acetamide, the focus of this guide, incorporates an acetamide moiety, a common functional group in many pharmaceuticals. This guide will explore the synthesis of this parent compound and a series of its hypothetical analogues, followed by a discussion of their potential as anticonvulsant agents and melatonin receptor agonists, supported by established experimental protocols for their evaluation.

Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and its Analogues

The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and its analogues can be achieved through a straightforward two-step process starting from the corresponding substituted anilines.[1]

General Synthetic Scheme:

A representative synthetic route is outlined below. This can be adapted for the synthesis of a variety of analogues by utilizing appropriately substituted starting materials.

cluster_0 Step 1: Acylation of Aniline Derivative cluster_1 Step 2: Nucleophilic Substitution Aniline Substituted Aniline Chloroacetanilide 2-Chloro-N-(substituted-phenyl)acetamide Aniline->Chloroacetanilide Toluene, Triethylamine, Reflux ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Chloroacetanilide FinalProduct N-(2,3-Dihydro-1H-inden-2-yl)-N-(substituted-phenyl)acetamide Chloroacetanilide->FinalProduct Primary Amine (e.g., 2-Aminoindane) Aminoindane 2-Aminoindane Aminoindane->FinalProduct

Caption: General two-step synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide analogues.

Experimental Protocol: Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • In a 100 mL round-bottom flask, dissolve the desired substituted aniline (25 mmol) and triethylamine (36 mmol) in 30 mL of toluene.

  • To this solution, add a solution of chloroacetyl chloride (25 mmol) in 20 mL of toluene dropwise.

  • After the addition is complete, heat the reaction mixture under reflux for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and extract it with a 10% aqueous HCl solution (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the 2-chloro-N-phenylacetamide intermediate.[1]

Step 2: Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide

  • In a 100 mL round-bottom flask, combine the 2-chloro-N-phenylacetamide intermediate (2 mmol) with 10 mL of a 33% w/w solution of 2-aminoindane.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring its progress by TLC.

  • Once the reaction is complete, remove the excess 2-aminoindane under reduced pressure.

  • Treat the residue with a 10% aqueous NaOH solution and extract with dichloromethane (3 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to afford the final product, N-(2,3-Dihydro-1H-inden-2-yl)acetamide.[1]

Comparative Analysis of Biological Activity

Anticonvulsant Activity

The indan nucleus is present in several compounds with demonstrated anticonvulsant properties.[2] The Maximal Electroshock Seizure (MES) test is a widely used and predictive animal model for generalized tonic-clonic seizures, making it an ideal platform for evaluating the anticonvulsant potential of our target compounds.[3]

Proposed Analogues for Anticonvulsant Screening:

Based on established structure-activity relationships for anticonvulsants, the following hypothetical analogues of N-(2,3-Dihydro-1H-inden-2-yl)acetamide are proposed for synthesis and evaluation:

Compound IDR1 (Indan Ring Substitution)R2 (Acetamide N-Substitution)Rationale for Modification
IA-1 HHParent Compound
IA-2 4-FluoroHIntroduction of a lipophilic, electron-withdrawing group to potentially enhance blood-brain barrier penetration.
IA-3 5-MethoxyHMimicking the methoxy group of melatonin, which may confer melatonergic activity.
IA-4 HMethylN-methylation can alter solubility and metabolic stability.
IA-5 HPhenylAromatic substitution on the acetamide nitrogen can influence receptor binding.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

  • Animal Model: Adult male mice (e.g., ICR-CD-1) are used.[3]

  • Compound Administration: The test compounds and a vehicle control are administered intraperitoneally (i.p.) at various doses. A standard anticonvulsant drug, such as phenytoin, is used as a positive control.

  • Stimulation: At the time of predicted peak effect, a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[4]

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension, indicating anticonvulsant activity.[4]

  • Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the median effective dose (ED₅₀) is determined.

cluster_0 Pre-treatment cluster_1 Seizure Induction cluster_2 Observation & Data Analysis Animal Mouse IP_Injection i.p. Injection Animal->IP_Injection Compound Test Compound / Vehicle Compound->IP_Injection Corneal_Electrodes Corneal Electrodes IP_Injection->Corneal_Electrodes Time of Peak Effect MES_Stimulator MES Stimulator MES_Stimulator->Corneal_Electrodes Observation Observe for Tonic Hindlimb Extension Corneal_Electrodes->Observation Data_Analysis Calculate % Protection Determine ED50 Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) Seizure Model.

Melatonin Receptor Agonism

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms through activation of MT1 and MT2 receptors.[5] The N-acetyl side chain is a key pharmacophoric element. Conformationally restricting this side chain, as is the case in the indan ring system of N-(2,3-Dihydro-1H-inden-2-yl)acetamide, is a valid strategy for designing novel melatonin receptor agonists.[5]

Proposed Analogues for Melatonin Receptor Binding:

The following analogues are proposed to explore the melatonergic potential of the N-(indan-2-yl)acetamide scaffold:

Compound IDR1 (Indan Ring Substitution)R2 (Acetamide N-Substitution)Rationale for Modification
MA-1 HHParent Compound
MA-2 5-MethoxyHIntroduction of the 5-methoxy group, a key feature of melatonin for high-affinity binding.
MA-3 7-FluoroHHalogen substitution can modulate binding affinity and selectivity.
MA-4 5-MethoxyMethylN-methylation to probe the steric tolerance of the receptor binding pocket.
MA-5 5-Methoxy-N-cyclopropylHCyclopropyl group as a conformationally restricted bioisostere of the ethyl group.[6]

Experimental Protocol: Melatonin Receptor Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing recombinant human MT1 or MT2 receptors are used.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin is used as the radioligand.[6]

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.[7]

  • Incubation: Membranes are incubated with the radioligand and various concentrations of the unlabeled test compounds.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Detection & Analysis Membranes Receptor Membranes (MT1 or MT2) Incubation Incubation Membranes->Incubation Radioligand 2-[125I]-iodomelatonin Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

Caption: Workflow for a Melatonin Receptor Radioligand Binding Assay.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, we can predict some key SAR trends for our hypothetical analogues:

  • Anticonvulsant Activity: The presence of a lipophilic group on the indan ring, such as a fluoro or methoxy group, is anticipated to enhance activity by improving blood-brain barrier penetration. The nature of the N-substituent on the acetamide will likely play a crucial role in modulating potency and the pharmacokinetic profile.

  • Melatonin Receptor Agonism: The 5-methoxy group on the indan ring is predicted to be critical for high-affinity binding to both MT1 and MT2 receptors, mimicking the endogenous ligand melatonin. Substitutions at other positions on the indan ring or on the acetamide nitrogen will likely explore the steric and electronic requirements of the receptor binding pocket, potentially leading to subtype-selective ligands.

Conclusion

This guide has provided a framework for the comparative study of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and its analogues. While direct experimental comparisons are currently lacking in the literature, the proposed synthetic routes and evaluation protocols, grounded in established methodologies, offer a clear path for future research. The indan-acetamide scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of epilepsy and circadian rhythm disorders. The systematic synthesis and screening of the proposed analogues will undoubtedly provide valuable insights into the structure-activity relationships of this intriguing class of compounds.

References

  • Abdallah, N. A., el-Shabrawy, O., & el-Eraky, W. (1997). Synthesis of some indane derivatives of central muscle relaxant and anticonvulsant profiles. Il Farmaco, 52(12), 733–739.
  • Cannon, J. G., Perez, J. A., Pease, J. P., Long, J. P., Flynn, J. R., Rusterholz, D. B., & Dryer, S. E. (1980). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). Journal of Medicinal Chemistry, 23(7), 745–749.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–110.
  • Caignard, D. H., et al. (2013). Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Bioorganic & Medicinal Chemistry Letters, 23(2), 430-434.
  • Leclerc, V., et al. (2011). Novel Conformationally Constrained Analogues of Agomelatine as New Melatoninergic Ligands. Molecules, 16(11), 9349-9366.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Mishra, C. B., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • Molecules. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(22), 5678.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13935803, N-Indan-2-yl-acetamide. Retrieved from [Link]

  • Szymańska, E., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 64(1), 108-117.
  • Tarzia, G., et al. (2003). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 11(18), 3965-3979.
  • Tarzia, G., et al. (2003). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 11(18), 3965-3979.
  • U.S. Department of Justice, Drug Enforcement Administration. (2021). Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI).
  • Zlotos, W. (2003). Amino acid derivatives with anticonvulsant activity. Current Topics in Medicinal Chemistry, 3(1), 11-24.

Sources

A Comparative In Vitro Analysis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide: Probing Potential Neuromodulatory and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound, N-(2,3-Dihydro-1H-inden-2-yl)acetamide. In the absence of established biological targets for this molecule, our approach is guided by the known activities of structurally analogous compounds, which suggest potential roles as a monoamine oxidase (MAO) inhibitor and an anticonvulsant. Furthermore, to establish a comprehensive safety and specificity profile, we will assess its general cytotoxicity and potential for off-target interactions with key metabolic enzymes.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step experimental workflow, explains the rationale behind the selection of each assay, and presents a comparative analysis of hypothetical data against well-established reference compounds. Our objective is to provide a robust, self-validating system for the initial characterization of N-(2,3-Dihydro-1H-inden-2-yl)acetamide.

Experimental Design: A Multi-tiered Approach to Target Validation

Our investigative strategy is structured to first screen for primary biological activities suggested by chemical structure and then to build a broader understanding of the compound's specificity and safety profile. The workflow progresses from broad screening assays to more specific mechanistic studies.

G cluster_0 Phase 1: Primary Activity Screening cluster_1 Phase 2: Mechanistic Deconvolution & Specificity cluster_2 Phase 3: Safety & Liability Profiling MAO Monoamine Oxidase (MAO) Inhibition Assay GABA GABA-A Receptor Binding Assay MAO->GABA If MAO activity is confirmed Cytotoxicity General Cytotoxicity (MTT Assay) MAO->Cytotoxicity Parallel Assessment Anticonvulsant Neuronal Culture-Based Anticonvulsant Assay Sodium Sodium Channel Blockade Assay Anticonvulsant->Sodium If anticonvulsant activity is observed Anticonvulsant->Cytotoxicity Parallel Assessment CYP450 CYP450 Inhibition Panel Cytotoxicity->CYP450

Caption: A multi-phase workflow for the in vitro validation of N-(2,3-Dihydro-1H-inden-2-yl)acetamide.

Phase 1: Primary Activity Screening

The initial phase focuses on investigating the two most probable biological activities based on the chemical scaffold of N-(2,3-Dihydro-1H-inden-2-yl)acetamide.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The indane moiety is present in some known MAO inhibitors. This assay will determine if N-(2,3-Dihydro-1H-inden-2-yl)acetamide can inhibit the activity of the two major MAO isoforms, MAO-A and MAO-B. These enzymes are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, making them important targets in the treatment of depression and neurodegenerative diseases.[1][2] We will employ a commercially available chemiluminescent assay for its high sensitivity and compatibility with high-throughput screening.[1][3][4]

Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[3]

  • Reagent Preparation:

    • Prepare a 2X stock of N-(2,3-Dihydro-1H-inden-2-yl)acetamide and comparator compounds (Clorgyline for MAO-A, Pargyline for MAO-B, Selegiline and Moclobemide as additional controls) in the appropriate assay buffer.

    • Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the 2X test compound or control to the appropriate wells.

    • For negative controls, add 25 µL of assay buffer.

    • To initiate the reaction, add 25 µL of 2X MAO-A or MAO-B enzyme solution to each well and mix briefly.

    • Incubate the plate at room temperature for 1 hour.

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

Data Presentation: Comparative MAO Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
N-(2,3-Dihydro-1H-inden-2-yl)acetamide 15.2 0.8 19
Clorgyline (MAO-A selective)0.0085.40.0015
Pargyline (MAO-B selective)3.20.0564
Selegiline (MAO-B selective)0.90.0190
Moclobemide (Reversible MAO-A selective)0.225.00.008

Interpretation: The hypothetical data suggests that N-(2,3-Dihydro-1H-inden-2-yl)acetamide is a moderately potent and selective inhibitor of MAO-B. Its selectivity index of 19 indicates a preferential inhibition of MAO-B over MAO-A.

Neuronal Culture-Based Anticonvulsant Assay

Rationale: Acetamide derivatives have been explored for their anticonvulsant properties.[5] In vitro models of seizures, while not fully replicating the complexity of the brain, provide a valuable initial screen for potential antiepileptic drugs.[6] We will utilize a neuronal culture model where hyperexcitability is induced, and the ability of our test compound to mitigate this effect is measured.

Experimental Protocol: In Vitro Seizure Model

This protocol is a conceptual adaptation of principles from in vitro seizure models.[7]

  • Cell Culture:

    • Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on microelectrode array (MEA) plates.

    • Allow neurons to form mature, synaptically active networks.

  • Induction of Hyperexcitability:

    • Induce epileptiform activity by treating the neuronal cultures with a pro-convulsant agent such as pentylenetetrazole (PTZ) or by using a high-potassium/low-magnesium medium.

  • Compound Treatment and Monitoring:

    • Pre-incubate the neuronal cultures with varying concentrations of N-(2,3-Dihydro-1H-inden-2-yl)acetamide or comparator anticonvulsant drugs (Phenytoin, Carbamazepine, Valproic Acid).

    • Monitor the electrical activity of the neuronal network using the MEA system, quantifying parameters such as spike frequency, burst duration, and network synchrony.

Data Presentation: Comparative Anticonvulsant Activity

CompoundEC50 for Spike Frequency Reduction (µM)
N-(2,3-Dihydro-1H-inden-2-yl)acetamide 25.7
Phenytoin18.5
Carbamazepine22.1
Valproic Acid45.3

Interpretation: The hypothetical data indicates that N-(2,3-Dihydro-1H-inden-2-yl)acetamide possesses anticonvulsant activity in an in vitro model, with a potency comparable to established antiepileptic drugs.

Phase 2: Mechanistic Deconvolution and Specificity

Should the primary screening assays yield positive results, the next phase will aim to elucidate the potential mechanisms of action.

GABA-A Receptor Binding Assay

Rationale: Many anticonvulsant drugs modulate the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] This assay will determine if N-(2,3-Dihydro-1H-inden-2-yl)acetamide directly interacts with the GABA-A receptor.

G cluster_0 Ligands GABA_A GABA-A Receptor GABA Binding Site Benzodiazepine Site Barbiturate Site Chloride Channel GABA GABA GABA->GABA_A:f1 BZD Benzodiazepines BZD->GABA_A:f2 Test_Compound N-(2,3-Dihydro-1H-inden-2-yl)acetamide Test_Compound->GABA_A:f0 Potential Interaction

Caption: Schematic of the GABA-A receptor with its various binding sites.

Experimental Protocol: Radioligand Binding Assay

This protocol is based on standard GABA-A receptor binding assay procedures.[9][10]

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).

    • Add increasing concentrations of N-(2,3-Dihydro-1H-inden-2-yl)acetamide or a known comparator (e.g., Diazepam) to displace the radioligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

Data Presentation: GABA-A Receptor Binding Affinity

CompoundKi (nM) at Benzodiazepine Site
N-(2,3-Dihydro-1H-inden-2-yl)acetamide > 10,000
Diazepam5.2

Interpretation: The hypothetical data suggests that N-(2,3-Dihydro-1H-inden-2-yl)acetamide does not directly bind to the benzodiazepine site of the GABA-A receptor, implying its anticonvulsant activity may be mediated through a different mechanism.

Sodium Channel Blockade Assay

Rationale: A primary mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.[11] This assay will assess the ability of N-(2,3-Dihydro-1H-inden-2-yl)acetamide to inhibit sodium channel function.

Experimental Protocol: Fluorescence-Based Sodium Influx Assay

This protocol utilizes a fluorescent dye that is sensitive to changes in intracellular sodium concentration.[12]

  • Cell Culture:

    • Culture a cell line expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.7) in a 96-well plate.

    • Load the cells with a sodium-sensitive fluorescent indicator dye.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of N-(2,3-Dihydro-1H-inden-2-yl)acetamide or a known sodium channel blocker (e.g., Tetracaine).

  • Assay Measurement:

    • Stimulate the cells with a depolarizing agent (e.g., veratridine) to open the sodium channels.

    • Measure the change in fluorescence intensity, which corresponds to the influx of sodium ions.

Data Presentation: Sodium Channel Inhibition

CompoundIC50 for Sodium Influx Inhibition (µM)
N-(2,3-Dihydro-1H-inden-2-yl)acetamide 18.9
Tetracaine5.6

Interpretation: The hypothetical data indicates that N-(2,3-Dihydro-1H-inden-2-yl)acetamide inhibits voltage-gated sodium channels, providing a plausible mechanism for its observed anticonvulsant activity.

Phase 3: Safety and Liability Profiling

This final phase is crucial for determining the therapeutic potential of the compound by assessing its general toxicity and potential for drug-drug interactions.

General Cytotoxicity (MTT Assay)

Rationale: It is essential to determine if the observed biological activities are due to specific interactions with the intended targets or a result of general cellular toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity and is a widely used method for assessing cell viability and cytotoxicity.[13][14]

Experimental Protocol: MTT Assay

This protocol is a standard procedure for MTT assays.[13]

  • Cell Seeding:

    • Seed a relevant cell line (e.g., HepG2 for general toxicity) in a 96-well plate and allow for attachment overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of N-(2,3-Dihydro-1H-inden-2-yl)acetamide for 24-48 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Profile

CompoundCC50 in HepG2 cells (µM)
N-(2,3-Dihydro-1H-inden-2-yl)acetamide > 100
Doxorubicin (Positive Control)0.8

Interpretation: The hypothetical data shows that N-(2,3-Dihydro-1H-inden-2-yl)acetamide has a low level of general cytotoxicity, with a CC50 value significantly higher than its effective concentrations in the activity assays. This suggests a favorable therapeutic window.

Cytochrome P450 (CYP450) Inhibition Panel

Rationale: Inhibition of CYP450 enzymes is a major cause of adverse drug-drug interactions.[15][16][17] This assay will assess the potential of N-(2,3-Dihydro-1H-inden-2-yl)acetamide to inhibit the activity of the five major drug-metabolizing CYP450 isoforms.

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

This protocol is based on commercially available CYP450 inhibition assay kits.[18]

  • Reaction Setup:

    • In a 96-well plate, combine human liver microsomes or recombinant CYP450 enzymes, a fluorogenic substrate specific for each isoform, and a NADPH regenerating system.

  • Compound Addition:

    • Add varying concentrations of N-(2,3-Dihydro-1H-inden-2-yl)acetamide or known CYP450 inhibitors.

  • Incubation and Measurement:

    • Incubate the reaction at 37°C.

    • Monitor the production of the fluorescent metabolite over time using a fluorescence plate reader.

Data Presentation: CYP450 Inhibition Profile

CYP450 IsoformIC50 (µM) for N-(2,3-Dihydro-1H-inden-2-yl)acetamide
CYP1A2> 50
CYP2C9> 50
CYP2C1928.4
CYP2D6> 50
CYP3A4> 50

Interpretation: The hypothetical data suggests that N-(2,3-Dihydro-1H-inden-2-yl)acetamide has a low potential for inhibiting the major CYP450 enzymes, with only weak inhibition of CYP2C19 at concentrations higher than its pharmacologically active range.

Conclusion

This comprehensive in vitro validation guide provides a structured and scientifically rigorous framework for the initial characterization of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. Based on our hypothetical data, this compound emerges as a promising candidate with a dual mechanism of action, acting as a selective MAO-B inhibitor and a sodium channel blocker. Importantly, its activity is not associated with significant general cytotoxicity or a high risk of drug-drug interactions via CYP450 inhibition.

The presented protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls, and the comparative data analysis allows for a clear interpretation of the compound's potency and selectivity. This guide serves as a robust starting point for further preclinical development, providing a solid foundation of in vitro data to support subsequent in vivo efficacy and safety studies.

References

  • In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. National Institutes of Health. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed. [Link]

  • In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega. [Link]

  • In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. National Institutes of Health. [Link]

  • In vitro and in situ inhibition of the sodium channel blocker saxitoxin by monoclonal antibodies. PubMed. [Link]

  • Characterization of GABA Receptors. PMC - PubMed Central. [Link]

  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • The Screening models for antiepileptic drugs: A Review. ResearchGate. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. MDPI. [Link]

  • Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. National Institutes of Health. [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. [Link]

  • GABA - PDSP. University of North Carolina. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • The Screening models for antiepileptic drugs: A Review. [Link]

  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. PubMed Central. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • In Vitro Cytochrome P450 Inhibition and Induction. Bentham Science Publishers. [Link]

  • Molecular basis of sodium channel inactivation. PMC - PubMed Central. [Link]

  • In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. [Link]

  • IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. [Link]

  • Antiepileptic Drugs. Continuum - American Academy of Neurology. [Link]

  • MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

  • Brilliant Sodium Assays. ION Biosciences. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

  • Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. Semantic Scholar. [Link]

  • Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. YouTube. [Link]

  • CYP metabolism & inhibition assays. YouTube. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

Sources

A Comparative Guide to the Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide: An Evaluation of Efficacy and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indane Scaffold

N-(2,3-Dihydro-1H-inden-2-yl)acetamide, a derivative of 2-aminoindane, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. The rigid indane scaffold serves as a valuable pharmacophore, offering a constrained phenethylamine backbone that can be tailored for specific biological targets. Understanding the most efficient and practical synthetic routes to this key intermediate is crucial for researchers in these fields. This guide provides a detailed comparison of common synthetic pathways to N-(2,3-Dihydro-1H-inden-2-yl)acetamide, evaluating them based on efficacy, practicality, and the purity of the final product. We will explore two primary multi-step approaches starting from commercially available precursors: Route A , commencing with the oxidation of indene, and Route B , which utilizes 2-indanone as the starting material.

Route A: From Indene via Oxidation and Amination

This synthetic pathway involves the initial conversion of indene to 2-indanone, followed by the formation of 2-aminoindane and subsequent acetylation.

Step 1: Synthesis of 2-Indanone from Indene

A prevalent method for the synthesis of 2-indanone is the oxidation of indene.[1] One common approach involves the use of formic acid and hydrogen peroxide to form the monoformate ester of indane-1,2-diol, which is then hydrolyzed to 2-indanone.[1]

Experimental Protocol: Oxidation of Indene to 2-Indanone

  • Materials: Indene, 88% formic acid, 30% hydrogen peroxide, 7% sulfuric acid.

  • Procedure:

    • To a stirred solution of formic acid and hydrogen peroxide, slowly add indene dropwise, maintaining the reaction temperature between 35-40°C.

    • After the addition is complete, continue stirring the mixture for an additional 2 hours.

    • Transfer the crude monoformate of 1,2-indanediol to a distillation apparatus.

    • Add a boiling solution of dilute sulfuric acid to the crude product.

    • Perform steam distillation to isolate the 2-indanone.

    • Cool the distillate to induce crystallization of 2-indanone.

    • Collect the crystalline product by filtration and dry under vacuum.

Step 2 & 3: Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide from 2-Indanone

This part of the synthesis is common to both Route A and Route B and will be detailed in the following section.

Route B: From 2-Indanone via Reductive Amination and Acetylation

This route begins with the commercially available 2-indanone and proceeds through the formation of the intermediate 2-aminoindane, which is then acetylated.

Step 1: Synthesis of 2-Aminoindane from 2-Indanone

The conversion of a ketone to an amine is a cornerstone of organic synthesis, with several established methods. Here, we will compare two prominent approaches: the Leuckart reaction and catalytic reductive amination.

Method 1: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[2] This one-pot reaction is known for its simplicity but often requires high temperatures.[3]

Experimental Protocol: Leuckart Reaction of 2-Indanone

  • Materials: 2-indanone, ammonium formate, concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, combine 2-indanone and a molar excess of ammonium formate.

    • Heat the mixture to 160-170°C and maintain this temperature for 15 hours.[3]

    • Cool the reaction mixture and add concentrated hydrochloric acid.

    • Reflux the mixture for 8 hours to hydrolyze the intermediate formamide.[3]

    • After cooling, basify the solution with a strong base (e.g., NaOH) to a pH of >12.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield crude 2-aminoindane.

Method 2: Catalytic Reductive Amination

A more modern and often milder alternative to the Leuckart reaction is catalytic reductive amination. This method typically involves the in-situ formation of an imine from the ketone and an ammonia source, followed by reduction with a hydride reagent.

Experimental Protocol: Catalytic Reductive Amination of 2-Indanone

  • Materials: 2-indanone, ammonium acetate, sodium cyanoborohydride (NaBH3CN), methanol.

  • Procedure:

    • Dissolve 2-indanone and a molar excess of ammonium acetate in methanol.

    • To this solution, add sodium cyanoborohydride in portions, while monitoring the reaction by TLC.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a strong base and extract with an organic solvent.

    • Dry, filter, and concentrate the organic extracts to obtain 2-aminoindane.

Step 2: Acetylation of 2-Aminoindane

The final step in the synthesis is the acetylation of the primary amine, 2-aminoindane, to yield the desired product, N-(2,3-Dihydro-1H-inden-2-yl)acetamide. This can be readily achieved using acetic anhydride or acetyl chloride.

Experimental Protocol: Acetylation with Acetic Anhydride

  • Materials: 2-aminoindane, acetic anhydride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-aminoindane in DCM in a round-bottom flask and add a slight molar excess of pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add a slight molar excess of acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Comparison of Synthesis Routes

Parameter Route A (from Indene) Route B (from 2-Indanone)
Starting Material Indene2-Indanone
Number of Steps 32
Key Intermediates 2-Indanone, 2-Aminoindane2-Aminoindane
Overall Yield Generally lower due to an additional step.Potentially higher.
Purity Can be high with proper purification at each step.Can be high with proper purification.
Cost of Starting Material Indene is often less expensive than 2-indanone.2-Indanone is typically more expensive.
Safety Considerations Oxidation of indene can be exothermic and requires careful temperature control.The Leuckart reaction involves high temperatures and the handling of formic acid. Catalytic reductive amination uses toxic cyanoborohydride.
Scalability The oxidation step can be challenging to scale up.Both the Leuckart reaction and catalytic reductive amination are scalable with appropriate equipment.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_A Route A cluster_B Route B Indene Indene Indanone_A 2-Indanone Indene->Indanone_A Oxidation Aminoindane_A 2-Aminoindane Indanone_A->Aminoindane_A Reductive Amination Final_Product_A N-(2,3-Dihydro-1H-inden-2-yl)acetamide Aminoindane_A->Final_Product_A Acetylation Indanone_B 2-Indanone Aminoindane_B 2-Aminoindane Indanone_B->Aminoindane_B Reductive Amination Final_Product_B N-(2,3-Dihydro-1H-inden-2-yl)acetamide Aminoindane_B->Final_Product_B Acetylation

Figure 1: Comparative workflow of Route A and Route B for the synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide.

Reductive_Amination Indanone 2-Indanone Imine Iminium Intermediate Indanone->Imine Reaction with Ammonia Source Aminoindane 2-Aminoindane Imine->Aminoindane Reduction

Figure 2: General mechanism of reductive amination of 2-indanone to 2-aminoindane.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Starting Material: The decision between Route A and Route B often hinges on the cost and availability of the starting materials. While indene is generally more economical, the additional oxidation step in Route A adds to the overall process time and may result in a lower overall yield.[4] For laboratory-scale synthesis where convenience is a priority, starting from the more advanced intermediate, 2-indanone, is often preferred.

  • Reductive Amination Method: The Leuckart reaction, while historically significant, is often disfavored in modern synthesis due to the harsh reaction conditions and potential for side product formation.[5] Catalytic reductive amination using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride offers milder conditions and often higher selectivity, leading to a cleaner product and simplifying purification. The choice of the reducing agent is critical; NaBH3CN is effective at neutral to slightly acidic pH, selectively reducing the iminium ion in the presence of the ketone.

  • Acetylation Reagent: Both acetic anhydride and acetyl chloride are effective for the final acetylation step. Acetic anhydride is generally preferred due to its lower volatility and corrosiveness compared to acetyl chloride. The addition of a base like pyridine is crucial to neutralize the acidic byproduct (acetic acid or HCl) and drive the reaction to completion.

Product Validation and Characterization

The identity and purity of the synthesized N-(2,3-Dihydro-1H-inden-2-yl)acetamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indane ring, the methylene protons, the methine proton at the 2-position, and the acetyl group's methyl protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and aromatic C-H stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion and Recommendations

Both Route A and Route B are viable pathways for the synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide.

  • For large-scale industrial production where cost is a primary driver, Route A, starting from the less expensive indene, may be more economical despite the additional step. However, optimization of the oxidation step is critical to ensure a high overall yield and process efficiency.

  • For laboratory-scale synthesis and research purposes, Route B, starting from 2-indanone, is generally the more practical and efficient choice. The two-step sequence is more straightforward, and the use of modern reductive amination techniques can provide high yields of the desired product with good purity.

Ultimately, the choice of the optimal synthesis route will depend on a careful evaluation of factors including the scale of the synthesis, the cost and availability of starting materials, the available equipment, and the desired purity of the final product.

References

  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of organic chemistry, 68(12), 4973–4976. [Link]

  • Jovanović, B. Ž., B. N. Jovanović, and S. B. Ostojić. "NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene." Journal of the Serbian Chemical Society 67.11 (2002): 753-761. [Link]

  • Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Darstellung von Phenylbenzylcyanür und Diphenylacetonitril. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [Link]

  • Pham, T. N., et al. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." Molecules 29.9 (2024): 2073. [Link]

  • Floris, B., et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry 9 (2021): 699411. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). The Leuckart Reaction. The Journal of Organic Chemistry, 09(6), 529–536. [Link]

  • Organic Chemistry Portal. "Indanone synthesis." (n.d.). [Link]

  • Suresh, S., et al. "Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid." Journal of pharmaceutical and biomedical analysis 15.6 (1997): 823-834. [Link]

  • Not Vot. "How can 2-indanone be prepared?" Chemistry Stack Exchange. 23 Dec. 2016. [Link]

  • Umar, Q., & Luo, M. (2023). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Reactions, 4(1), 18-30. [Link]

  • Sethi, M. K., et al. "Stereoselective synthesis of (R)-amino indans using transaminase enzymes." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry 8.2 (2020): 86-93. [Link]

  • Khan, K. M., et al. "A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1, 1-Carbonyldiimidazole." Journal of the Chemical Society of Pakistan 38.4 (2016): 773-779. [Link]

  • Basu, K., et al. "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride." Journal of Chemical Sciences 125.3 (2013): 607-612. [Link]

  • Al-Adely, M. K., T. A. K. Al-Allaf, and H. J. Al-Jubori. "Comparison of two routes for synthesis 5-aminopyrazole derivative." Journal of Chemical and Pharmaceutical Research 8.4 (2016): 1-5. [Link]

  • ResearchGate. "1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene." (n.d.). [Link]

  • Al-Adely, M. K., et al. "Comparison of two routes for synthesis 5-aminopyrazole derivative." Journal of Chemical and Pharmaceutical Research 8.4 (2016): 1-5. [Link]

  • ResearchGate. "Ammonium Formate." (n.d.). [Link]

  • Negi, R., et al. "Solvent controlled synthesis of 2, 3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair." Organic & Biomolecular Chemistry 20.29 (2022): 5820-5835. [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 18-30. [Link]

  • Kotha, S., & Misra, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13(1), 48-73. [Link]

  • Ogo, S., & Fukuzumi, S. (2002). Leuckart-Wallach Reductive Amination @ 50-70 C. The Hive. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). N-Terminus Acetylation Protocol. CDN. [Link]

  • Sharma, M., & Mangas-Sanchez, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. [Link]

  • U.S. Patent No. 6,548,710 B2. (2003). Process for preparing 1-indanones.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

  • Wolfe, J. P., & Ney, J. E. (2009). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Organic letters, 11(16), 3646–3649. [Link]

  • U.S. Patent Application No. 12/367,908. (2009). Improved method for the synthesis of substituted formylamines and substituted amines.
  • Mary, Y. S., et al. "Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2, 3-dione." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 137 (2015): 916-927. [Link]

  • ResearchGate. "2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study." (n.d.). [Link]

Sources

A Comparative In Vivo Guide to the Initial Characterization of N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of psychoactive substance research is in constant evolution, with novel chemical entities emerging at a rapid pace.[1][2] N-(2,3-Dihydro-1H-inden-2-yl)acetamide is one such entity, a derivative of the 2-aminoindan structural class.[3] Compounds in this class are cyclic analogs of phenethylamines and are structurally related to well-known psychoactive substances like MDMA.[3] While many 2-aminoindane derivatives are known to act as monoamine releasing agents, producing a range of stimulant and entactogenic effects, the specific in vivo profile of N-(2,3-Dihydro-1H-inden-2-yl)acetamide remains uncharacterized.[3][4]

This guide provides a comprehensive framework for the initial in vivo validation and comparison of N-(2,3-Dihydro-1H-inden-2-yl)acetamide (referred to herein as "Compound X" for clarity). We will compare its effects against 3,4-methylenedioxymethamphetamine (MDMA), a well-characterized monoamine releaser that serves as an essential benchmark for understanding the potential stimulant and serotonergic properties of a novel compound.[5] This document is intended for researchers in pharmacology and drug development, offering a scientifically rigorous, step-by-step approach to assessing a new compound's efficacy, pharmacokinetics, and acute safety in established rodent models.

The causality behind this comparative approach is straightforward: by benchmarking Compound X against MDMA, we can contextualize its pharmacological profile. Does it exhibit a similar potency in stimulating locomotor activity? Does it share the same subjective effects? How do its absorption and elimination kinetics compare? Answering these questions is fundamental to determining its potential therapeutic or abuse liability.

Comparative Framework: Compound X vs. MDMA

The selection of MDMA as a comparator is based on the structural relationship between 2-aminoindanes and amphetamines.[3] MDMA's well-documented effects on locomotor activity, its distinct subjective cues in drug discrimination paradigms, and its known pharmacokinetic and toxicological profiles provide a robust baseline for comparison.[5][6]

Overall Experimental Workflow

The validation process is designed as a multi-tiered approach, beginning with behavioral assays to establish a pharmacodynamic effect, followed by pharmacokinetic profiling to understand drug exposure, and concluding with an acute toxicity assessment for a preliminary safety evaluation. This integrated workflow ensures that each experimental stage informs the next, creating a self-validating system for characterizing the novel compound.

G cluster_0 Phase 1: Behavioral Phenotyping cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Safety Assessment P1_A Locomotor Activity Assay (Dose-Response Assessment) P1_B Drug Discrimination Assay (Subjective Effects vs. MDMA) P1_A->P1_B Establishes active dose range P2 Single-Dose PK Study (IV and PO Administration) P1_B->P2 Informs dose selection for PK studies P3 Acute Oral Toxicity Study (OECD 423 Guideline) P2->P3 Provides exposure data (AUC) to inform toxicity study dosing

Caption: Overall experimental workflow for the in vivo validation of Compound X.

Phase 1: Behavioral Phenotyping

The initial phase aims to determine if Compound X has CNS activity and to characterize its nature. We will assess its stimulant properties and compare its subjective effects to those of MDMA.

Locomotor Activity Assay

This assay is a fundamental test to assess general stimulant or depressant effects of a novel compound.[7] An increase in horizontal and vertical movement is indicative of a stimulant effect, a common characteristic of monoamine releasing agents.[5]

Experimental Protocol: Locomotor Activity

  • Animal Model: Male ICR mice (23 ± 3 g).[7] A minimum of 8 animals per group is required for statistical power.[7]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment begins.[8][9]

  • Drug Administration: Administer Compound X (e.g., 1, 3, 10, 30 mg/kg), MDMA (e.g., 1, 3, 10, 30 mg/kg as a comparator), or vehicle (e.g., saline) via oral gavage (PO).[7] The route of administration should mirror the intended clinical or common recreational use.[10]

  • Data Collection: Immediately after dosing, place each mouse into an individual locomotor activity chamber equipped with infrared beams.[7] Record locomotor activity (e.g., distance traveled, rearing counts) in 5-minute bins for a total of 60 minutes.[7] No prior habituation to the chamber is given to capture the novelty-induced activity profile as well.[7]

  • Data Analysis: Calculate the total distance traveled and total vertical counts for each animal. Compare the dose groups for Compound X and MDMA against the vehicle control group using a one-way ANOVA followed by Dunnett's post-hoc test.[7]

Comparative Data Summary (Hypothetical)

CompoundDose (mg/kg, PO)Total Distance Traveled (cm, 60 min)Vertical Counts (60 min)
Vehicle -1500 ± 25075 ± 15
Compound X 32000 ± 300100 ± 20
104500 ± 500250 ± 40
306000 ± 700 350 ± 50
MDMA 32200 ± 350110 ± 25
105000 ± 600 280 ± 45
305500 ± 650 320 ± 50
*p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as Mean ± SEM.
Drug Discrimination Assay

This is a highly specific behavioral paradigm used to assess the interoceptive (subjective) effects of a test compound.[11] By training animals to recognize the subjective state induced by a specific drug (in this case, MDMA), we can determine if Compound X produces a similar state.[12]

Experimental Protocol: Drug Discrimination

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are food-restricted to 85-90% of their free-feeding body weight.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Phase:

    • Rats are trained to press one lever for a food reward after an injection of MDMA (e.g., 1.5 mg/kg, IP) and the other lever after an injection of vehicle (saline, IP).[11]

    • Training sessions (15-30 minutes) occur daily, with the drug/vehicle schedule varied.[13]

    • Training continues until rats reliably select the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.[14]

  • Testing Phase (Generalization):

    • Once trained, rats are administered various doses of Compound X or MDMA.

    • In test sessions, presses on either lever are rewarded to avoid biasing the response.[12]

    • The percentage of responses on the MDMA-appropriate lever is calculated. Full generalization (>80% on the drug lever) indicates similar subjective effects.

Comparative Data Summary (Hypothetical)

Test CompoundDose (mg/kg, IP)% Responses on MDMA-Appropriate LeverResponse Rate (% of Control)
Saline -10 ± 5100 ± 8
MDMA 0.535 ± 898 ± 7
1.592 ± 6 95 ± 6
Compound X 125 ± 7102 ± 9
365 ± 10*90 ± 8
1088 ± 885 ± 10
*p < 0.05, *p < 0.01 vs. Saline. Data are presented as Mean ± SEM.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X is critical for interpreting the behavioral data and planning future studies.[15] A well-designed PK study provides essential parameters like bioavailability, peak concentration (Cmax), and half-life (t½).[16]

ADME Compound Compound X (Oral Administration) Stomach Stomach/Intestine (Absorption) Compound->Stomach Bloodstream Systemic Circulation (Distribution) Stomach->Bloodstream Bioavailability (F%) Liver Liver (Metabolism) Bloodstream->Liver Kidney Kidneys (Excretion) Bloodstream->Kidney Target CNS Target Sites Bloodstream->Target Efficacy Liver->Bloodstream Metabolites Excreted Excreted Kidney->Excreted

Caption: A simplified representation of the pharmacokinetic processes.

Experimental Protocol: Single-Dose Pharmacokinetics

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.[16]

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Serial blood samples (~100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[15]

  • Sample Analysis: Plasma is separated, and concentrations of Compound X and MDMA are quantified using a validated LC-MS/MS method.[2][17]

  • Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.

Comparative Data Summary (Hypothetical)

ParameterCompound X (10 mg/kg PO)MDMA (10 mg/kg PO)
Tmax (hr) 1.00.75
Cmax (ng/mL) 450600
AUC₀-inf (ng*hr/mL) 22502400
t½ (hr) 4.53.8
Bioavailability (F%) 40%55%

Phase 3: Preliminary Safety Assessment

An acute toxicity study is essential to determine the potential hazards of a single high dose of Compound X and to establish a preliminary therapeutic window.[18] The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[19][20]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Female rats (as they are often slightly more sensitive).[19]

  • Procedure: This is a stepwise procedure using 3 animals per step.[19]

    • Step 1: Dose a group of 3 animals at a starting dose (e.g., 300 mg/kg).

    • Step 2: The outcome of Step 1 determines the next dose. If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

    • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) and mortality for up to 14 days.[21] Body weight is recorded weekly.

  • Endpoint: The procedure allows for classification of the substance into a GHS toxicity category based on the observed outcomes.[20]

Comparative Data Summary (Hypothetical)

CompoundStarting Dose (mg/kg)Outcome (Mortality)GHS Category EstimateKey Clinical Signs
Compound X 3000/3Category 5 or UnclassifiedMild tremors, hyperactivity
20001/3Category 4Severe tremors, ataxia, lethargy
MDMA 3002/3Category 4Hyperthermia, seizures, piloerection

Integrated Discussion & Future Directions

This guide outlines a foundational, comparative approach to the initial in vivo characterization of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. The hypothetical data presented suggest that Compound X possesses CNS stimulant properties, similar to MDMA, as evidenced by increased locomotor activity. The drug discrimination results indicate that at higher doses, Compound X produces subjective effects that are recognizable as MDMA-like, suggesting a potential interaction with similar monoaminergic pathways.

However, the pharmacokinetic profile reveals key differences. Compound X appears to have lower oral bioavailability and a slightly longer half-life compared to MDMA. This implies that higher oral doses might be required to achieve CNS concentrations equivalent to those of MDMA, and its effects may be more prolonged.

From a safety perspective, the acute toxicity data suggest Compound X may have a wider safety margin than MDMA, with a higher dose required to induce mortality. Nevertheless, the observation of neurological signs like ataxia warrants further investigation in more detailed toxicology studies.

Future studies should aim to:

  • Elucidate the precise mechanism of action using in vivo microdialysis to measure neurotransmitter levels (dopamine, serotonin, norepinephrine) in key brain regions.

  • Conduct receptor binding assays to determine the affinity of Compound X for monoamine transporters (DAT, SERT, NET).

  • Perform repeat-dose toxicity studies to assess the potential for long-term adverse effects, including neurotoxicity, which is a known concern for MDMA and related compounds.[22]

By following this structured, comparative, and self-validating experimental plan, researchers can efficiently and rigorously characterize the in vivo effects of novel psychoactive compounds, providing the critical data needed for informed decisions in drug development and regulatory assessment.

References

  • Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. (2014). Journal of Visualized Experiments. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute. [Link]

  • Drug Discrimination. (n.d.). Methods of Behavior Analysis in Neuroscience, 2nd edition. [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program. [Link]

  • Substituted 2-aminoindane. (n.d.). Wikipedia. [Link]

  • Behavioral and neurochemical effects of repeated MDMA administration during late adolescence in the rat. (2016). Neurotoxicology and Teratology. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2023). MDPI. [Link]

  • The Effects of MDMA on Brain: An in Vivo Study in Rats. (2014). International Medical Journal. [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). Frontiers in Behavioral Neuroscience. [Link]

  • Drug Discrimination. (n.d.). Creative Biolabs. [Link]

  • (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. (2021). Cutaneous and Ocular Toxicology. [Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. (2019). ACS Chemical Neuroscience. [Link]

  • New psychoactive substances: a review and updates. (2021). BJPsych Advances. [Link]

  • Drug discrimination test box. (n.d.). Maze Engineers. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Mice in Ecstasy: Advanced Animal Models in the Study of MDMA. (2011). ResearchGate. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]

  • Locomotor Activity, Mouse. (n.d.). Pharmacology Discovery Services. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2018). ResearchGate. [Link]

  • Murine Pharmacokinetic Studies. (2014). Bio-protocol. [Link]

  • Drug Discrimination Protocol. (n.d.). Med Associates Inc.. [Link]

  • Analysis of locomotor activity in mice after experimental stroke using MouseMove. (2018). ResearchGate. [Link]

  • 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. (2007). Psychopharmacology. [Link]

  • Methods for Novel Psychoactive Substance Analysis. (2023). Researcher.Life. [Link]

  • Locomotion test for mice. (2024). protocols.io. [Link]

  • Acute Toxicity. (n.d.). The Joint Research Centre, European Union. [Link]

  • 2-Aminoindane. (n.d.). Wikipedia. [Link]

  • Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. (2015). Dove Medical Press. [Link]

  • The ongoing challenge of novel psychoactive drugs of abuse. Part I. Synthetic cannabinoids (IUPAC Technical Report). (2016). ResearchGate. [Link]

  • Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. (2019). Bio-protocol. [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (2016). MDPI. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). Biochemical Pharmacology. [Link]

  • Head-twitch response. (n.d.). Wikipedia. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports. [Link]

  • Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (2023). ResearchGate. [Link]

  • Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. (2023). MDPI. [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (2016). Molecules. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. (n.d.). Gyan Sanchay. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.